REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11](O)[C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].C[SiH](C)C.FC(F)(F)C(O)=O>ClCCl>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:9][CH:10]=1)[CH:2]=[CH2:3]
|
Name
|
1-(4-Allyloxyphenyl)-2,2-dimethylpropan-1-ol
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Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)C(C(C)(C)C)O
|
Name
|
|
Quantity
|
61 mmol
|
Type
|
reactant
|
Smiles
|
C[SiH](C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)CC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |